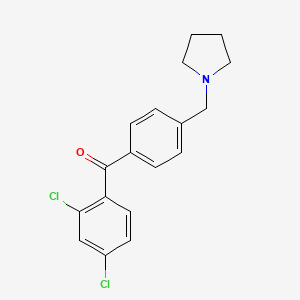

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBAZHXNLIPZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642765 | |

| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-81-3 | |

| Record name | Methanone, (2,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,4-dichloro-4'-pyrrolidinomethyl benzophenone, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation to form the dichlorobenzophenone core, followed by a Mannich reaction to introduce the pyrrolidinomethyl functionality. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present the information in a clear, structured format to facilitate replication and further research. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

Benzophenone and its derivatives are a well-established class of compounds with a wide range of applications in medicinal chemistry, including their use as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific substitution pattern of this compound suggests its potential as a pharmacologically active molecule. The dichlorinated phenyl ring can enhance lipophilicity and metabolic stability, while the pyrrolidinomethyl group can improve aqueous solubility and provide a site for interaction with biological targets. This guide outlines a logical and efficient pathway for the synthesis of this target molecule, starting from readily available commercial reagents.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the carbon-nitrogen bond of the pyrrolidinomethyl group and the carbon-carbonyl bond of the benzophenone core. This leads to a two-step synthetic approach:

-

Step 1: Friedel-Crafts Acylation to synthesize the 2,4-dichlorobenzophenone intermediate.

-

Step 2: Mannich Reaction to introduce the pyrrolidinomethyl group onto the benzophenone core.

The overall proposed synthetic pathway is illustrated below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloro-4'-methylbenzophenone via Friedel-Crafts Acylation

The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acyl chloride, which then acylates an aromatic ring.[3][4] In this proposed synthesis, 1,3-dichlorobenzene will be acylated with 4-methylbenzoyl chloride. The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring will primarily direct the incoming acyl group to the 4-position, leading to the desired 2,4-dichloro-4'-methylbenzophenone.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the following key steps:

-

Formation of a highly electrophilic acylium ion through the reaction of 4-methylbenzoyl chloride with the Lewis acid catalyst (AlCl₃).

-

Electrophilic attack of the acylium ion on the electron-rich aromatic ring of 1,3-dichlorobenzene.

-

Deprotonation of the resulting arenium ion to restore aromaticity and yield the final product.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocol

Materials:

-

1,3-Dichlorobenzene

-

4-Methylbenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the 4-methylbenzoyl chloride solution to the stirred suspension of aluminum chloride.

-

After the initial addition, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Step 2: Synthesis of this compound via Mannich Reaction

The second step involves the introduction of the pyrrolidinomethyl group onto the 4'-methyl group of the benzophenone intermediate via a Mannich reaction. The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, the methyl group of the benzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[5][6]

Reaction Mechanism

The Mannich reaction proceeds through the following steps:

-

Formation of an Eschenmoser-like salt (iminium ion) from the reaction of pyrrolidine and formaldehyde.

-

The enol form of the 2,4-dichloro-4'-methylbenzophenone acts as a nucleophile and attacks the iminium ion.

-

The resulting product is the desired this compound.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. oarjbp.com [oarjbp.com]

An Inquiry into the Uncharacterized Action of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Case of Undisclosed Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The landscape of chemical compounds available for research is vast, with many entities cataloged and synthesized yet lacking comprehensive biological characterization. This technical dispatch addresses one such case: 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone . Despite its availability from various chemical suppliers, a thorough investigation of scientific literature and patent databases reveals a significant absence of public-domain information regarding its mechanism of action, pharmacological effects, or biological targets.

This guide, therefore, deviates from a conventional whitepaper format that would detail a known mechanism. Instead, it serves to document the current void in our understanding of this specific molecule. It will provide a structural overview, contextualize it within the known activities of its constituent chemical moieties—the dichlorinated benzophenone core and the pyrrolidinomethyl substituent—and propose a structured, hypothesis-driven approach for its initial biological characterization. This document is intended to be a foundational resource for any research team considering an investigation into the potential bioactivity of this compound.

Structural and Physicochemical Profile

This compound is a synthetic organic molecule with the following key structural features:

-

Benzophenone Core: A diaryl ketone structure, which is a common scaffold in medicinal chemistry.

-

Dichlorination: Two chlorine atoms are substituted on one of the phenyl rings at positions 2 and 4. This halogenation can significantly influence the electronic properties and metabolic stability of the molecule.

-

Pyrrolidinomethyl Group: A pyrrolidine ring linked to the second phenyl ring via a methylene bridge at the 4' position. This tertiary amine group introduces a basic center, which can impact solubility, receptor interactions, and pharmacokinetic properties.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇Cl₂NO | - |

| Molecular Weight | 334.24 g/mol | - |

| XLogP3 | 4.5 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Note: These properties are predicted using computational models and await experimental verification.

Contextual Biological Activities of Related Scaffolds

In the absence of direct data, we can form preliminary hypotheses by examining the known biological activities of the core chemical structures.

The Benzophenone Scaffold

Benzophenones are a versatile class of compounds with a wide array of documented biological activities.[1][2] These include:

-

Anti-inflammatory: Certain benzophenone derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[2]

-

Antimicrobial and Antiviral: The benzophenone scaffold is present in various natural and synthetic compounds with activity against bacteria, fungi, and viruses.

-

Anticancer: Some benzophenones exhibit cytotoxic effects against various cancer cell lines and can interfere with processes like angiogenesis.[2]

-

Photochemistry: Due to their ability to absorb UV radiation, benzophenones are widely used as UV filters in sunscreens and other materials.[3][4]

The Dichlorophenyl Moiety

The presence of a dichlorinated phenyl ring is a common feature in many pharmacologically active compounds. The specific substitution pattern can influence binding affinity and selectivity for various biological targets. For instance, dichlorophenyl groups are found in compounds targeting receptors and enzymes in the central nervous system.

The Pyrrolidine Moiety

The pyrrolidine ring is a prevalent nitrogenous heterocycle in numerous natural products and synthetic drugs. Its inclusion in a molecule can confer a range of properties, and pyrrolidine derivatives have been associated with:

-

Receptor Antagonism/Agonism: The pyrrolidine nitrogen can act as a key pharmacophoric element for interaction with various receptors, including opioid and sigma receptors.[5][6]

-

Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for enzymes such as matrix metalloproteinases.[7]

-

Improved Pharmacokinetics: The basic nature of the pyrrolidine can enhance aqueous solubility and allow for salt formation, which can be advantageous for drug formulation.

A Proposed Workflow for Elucidating the Mechanism of Action

Given the uncharacterized nature of This compound , a systematic, multi-tiered approach is required to determine its biological activity and mechanism of action. The following experimental workflow is proposed as a starting point for investigation.

Sources

- 1. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro studies of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

An In-Depth Technical Guide to the In-Vitro Evaluation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Abstract

This compound represents a novel chemical entity with a structural framework suggestive of diverse biological activities. The benzophenone core, a privileged scaffold in medicinal chemistry, is functionalized with a pyrrolidinomethyl group, a modification known to enhance solubility and modulate receptor interactions. This guide provides a comprehensive framework for the in-vitro characterization of this compound, designed for researchers in drug discovery and development. We will explore a tiered analytical approach, beginning with fundamental cytotoxicity and progressing to targeted, mechanism-of-action studies. The protocols and workflows detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction: Compound Rationale and Profile

The subject of our investigation, this compound, is a synthetic molecule featuring a dichlorinated benzophenone core. The chlorine substituents on one phenyl ring are known to influence the electronic and steric properties, potentially enhancing binding affinity to biological targets. The addition of a pyrrolidinomethyl group to the second phenyl ring introduces a basic nitrogen atom, which can improve aqueous solubility and serve as a key interaction point with various receptors and enzymes.

While direct studies on this specific molecule are not prevalent in public literature, the activities of structurally related compounds provide a logical starting point for our investigation. For instance, various benzophenone derivatives have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. Furthermore, the incorporation of a pyrrolidine moiety is a common strategy in the development of central nervous system (CNS) agents, suggesting that neurological targets may be of interest.

Our in-vitro evaluation strategy will, therefore, be multi-faceted, aiming to establish a foundational safety profile before exploring potential therapeutic applications.

Tier 1: Foundational In-Vitro Toxicity Assessment

A critical initial step in the evaluation of any new chemical entity is to determine its general cytotoxicity across various cell types. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.

General Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate selected cell lines (e.g., HeLa for a cervical cancer model, HepG2 for a liver cell model, and SH-SY5Y for a neuronal model) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Assessing Potential for Drug-Induced Liver Injury (DILI)

Given that the liver is a primary site of drug metabolism, an early assessment of potential hepatotoxicity is crucial. The use of hepatic cell lines like HepG2 can provide initial insights into the potential for DILI.

Data Presentation: Hypothetical Tier 1 Cytotoxicity Data

| Cell Line | Time Point | IC50 (µM) |

| HeLa | 24h | > 100 |

| 48h | 85.2 | |

| 72h | 62.5 | |

| HepG2 | 24h | > 100 |

| 48h | 92.1 | |

| 72h | 78.3 | |

| SH-SY5Y | 24h | 75.4 |

| 48h | 50.8 | |

| 72h | 35.1 |

This table represents hypothetical data for illustrative purposes.

Tier 1 Experimental Workflow

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Conclusions and Future Directions

This guide outlines a systematic, tiered approach to the in-vitro characterization of this compound. The initial tier focuses on establishing a fundamental safety and cytotoxicity profile, which is essential for guiding further studies. The second tier delves into hypothesis-driven research, using the preliminary data to investigate specific mechanisms of action, such as the modulation of key neuronal signaling pathways.

Successful execution of these studies will provide a robust initial data package for this novel compound, elucidating its potential therapeutic applications and liabilities. Future work could expand upon these findings to include more complex in-vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic the in-vivo environment.

References

-

PubChem. (n.d.). 2,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102993175A - Preparation method of 2,4-dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid.

- Google Patents. (n.d.). WO2013083931A1 - 1-(4-(4-chlorobenzoyl)-1,3-dimethyl-1h-pyrazol-5-yl)pyrrolidin-3-yl acetate for use in the treatment of cns disorders.

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Drug-induced liver injury. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone CAS number 898764-65-3 research

An In-Depth Technical Guide to 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS 898764-65-3): A Research Perspective

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule situated at the intersection of two pharmacologically significant scaffolds: the benzophenone core and the pyrrolidine ring. Given the limited publicly available data on this specific compound, this document synthesizes information from related chemical entities and established principles of medicinal chemistry to offer a predictive and practical framework for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just protocols but the rationale behind them, to empower researchers in their investigation of this and similar molecules.

Introduction: The Rationale for a Dichlorinated Pyrrolidinomethyl Benzophenone

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The diaryl ketone structure provides a versatile backbone for functionalization, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. The incorporation of chlorine atoms, as seen in the 2,4-dichloro substitution pattern, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of drug discovery[3][4]. Its inclusion in a molecule can enhance aqueous solubility and introduce a basic nitrogen center, which can be crucial for forming salt bridges with acidic residues in protein targets[4][5]. The pyrrolidinomethyl group, specifically, acts as a flexible linker, allowing the pyrrolidine to orient itself optimally within a binding pocket.

The combination of these three components—a benzophenone core, dichlorination, and a pyrrolidinomethyl substituent—in this compound suggests a molecule designed with intent. This guide will explore the potential synthesis, biological activities, and analytical characterization of this compound, providing a roadmap for its scientific exploration.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted/Estimated Value | Rationale/Comments |

| Molecular Formula | C18H17Cl2NO | Based on structural analysis. |

| Molecular Weight | 349.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Benzophenone and its derivatives are typically crystalline solids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The dichlorinated benzophenone core is lipophilic, while the pyrrolidinomethyl group may impart some aqueous solubility, especially at acidic pH. |

| pKa | Estimated around 8.5-9.5 | For the protonated pyrrolidine nitrogen, typical for tertiary amines. |

| LogP | Estimated between 3.5 and 4.5 | The high lipophilicity of the dichlorobenzophenone core is somewhat offset by the polar pyrrolidinomethyl group. |

Synthesis and Purification: A Proposed Methodology

A plausible synthetic route to this compound would likely involve a two-step process: Friedel-Crafts acylation followed by a Mannich-type reaction.

Proposed Synthetic Pathway

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

The Therapeutic Renaissance of a Classic Scaffold: A Technical Guide to Substituted Benzophenones in Drug Discovery

Foreword: Beyond the Sunscreen Aisle

To the seasoned researcher, the benzophenone core may evoke images of sunscreens and photochemistry. While its utility in absorbing UV radiation is undeniable, a far more intricate and compelling narrative is unfolding within the realm of medicinal chemistry. Substituted benzophenones are emerging from the shadow of their conventional applications to reveal a remarkable therapeutic versatility. This guide is crafted for the discerning drug development professional, offering a deep dive into the burgeoning landscape of these compounds. We will journey beyond the surface, exploring the nuanced structure-activity relationships, dissecting their mechanisms of action across a spectrum of diseases, and providing the technical foundation necessary to harness their potential. This is not merely a review; it is a field guide to a renaissance, where a classic scaffold is being reimagined to address some of the most pressing challenges in modern medicine.

The Architectural Versatility of the Benzophenone Scaffold

The therapeutic promise of substituted benzophenones lies in their inherent structural plasticity. The diphenylmethanone core, with its two phenyl rings flanking a central carbonyl group, offers a trifecta of modifiable positions. This allows for a systematic and rational approach to drug design, where substitutions on either phenyl ring or modifications of the carbonyl linker can be strategically employed to fine-tune pharmacokinetic and pharmacodynamic properties. This architectural adaptability is the cornerstone of the diverse biological activities exhibited by this class of compounds.

Anticancer Applications: Disrupting the Cellular Machinery

The fight against cancer has unearthed a potent ally in substituted benzophenones. Their anticancer activity is not monolithic; rather, it stems from a multi-pronged assault on critical cellular processes.

Mechanism of Action: Unraveling the Threads of Mitosis

A primary mechanism by which certain benzophenone derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] Phenstatin, a natural benzophenone, is a potent inhibitor of tubulin polymerization and serves as a lead compound in this area.[1]

dot

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Structure-Activity Relationships (SAR) in Anticancer Benzophenones

The potency of benzophenone-based tubulin inhibitors is exquisitely sensitive to their substitution patterns. Key SAR insights include:

-

Ring A Substitutions: The presence of methoxy groups at the 3' and 4' positions and a hydroxyl group at the 2' position of one of the phenyl rings (Ring A) is often associated with enhanced activity.

-

Ring B Modifications: The other phenyl ring (Ring B) offers significant scope for modification. Introducing heterocyclic moieties, such as thiazoles or oxadiazoles, can significantly boost anticancer potency.[2]

-

Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, on the phenyl rings has been shown to increase cytotoxic activity.[3]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted benzophenones against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | |

| Compound 9d | A549, HeLa, MCF-7 | Potent (exact value not stated) | [2] |

| Compound 45 | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [4] |

Anti-inflammatory Potential: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and substituted benzophenones have demonstrated significant promise as anti-inflammatory agents.

Mechanism of Action: Targeting the Prostaglandin Pathway

A key mechanism underlying the anti-inflammatory effects of many benzophenone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

dot

Caption: Anti-inflammatory mechanism via COX enzyme inhibition.

Synthesis of Anti-inflammatory Benzophenone Derivatives

A common synthetic route to access anti-inflammatory benzophenones involves the Friedel-Crafts acylation, followed by further derivatization.

Experimental Protocol: Synthesis of Benzophenone Thiazole Derivatives [5][6]

-

Friedel-Crafts Acylation: Toluene (5.2 mmol) is added to a solution of the appropriate benzoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL). The reaction is cooled to 5 °C, and anhydrous aluminum chloride (7.8 mmol) is added. The reaction is stirred at room temperature for 4 hours. The mixture is then extracted with water and dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and evaporated. The crude product is purified by column chromatography.[6]

-

Thiosemicarbazone Formation: The synthesized benzophenone (1 equivalent) is reacted with thiosemicarbazide (1.1 equivalents) in the presence of a catalytic amount of p-toluenesulfonic acid in methanol. The mixture is refluxed for 10 hours.

-

Cyclization to Thiazole: The resulting thiosemicarbazone is then reacted with 2-bromoacetophenone in isopropanol at room temperature for 4 hours to yield the final benzophenone-thiazole hybrid.[5]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzophenones have emerged as a promising class of antimicrobials with activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Breaching the Bacterial Defenses

One of the key antimicrobial mechanisms of action for certain benzophenone derivatives is the disruption of the bacterial cell membrane. These cationic compounds are thought to interact with the negatively charged components of the bacterial membrane, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes.

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative antimicrobial benzophenone derivative.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 250 |

| Escherichia coli | 125 - 250 | |

| Benzophenone-1,2,3-triazole hybrids (3a, 3b) | Bacillus subtilis | Lower than standards |

| Staphylococcus aureus | Lower than standards | |

| Candida albicans | Lower than standards |

Data compiled from multiple sources.[7][8]

Antiviral and Neuroprotective Applications: Expanding the Therapeutic Horizon

Beyond their established roles, substituted benzophenones are being explored for a wider range of therapeutic applications.

Anti-HIV Activity

Certain benzophenone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1 infection.[9] The compound GW678248, a benzophenone NNRTI, has shown excellent potency against both wild-type and drug-resistant strains of HIV-1.[10]

Neurodegenerative Diseases

Emerging research suggests that substituted benzophenones may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. Their proposed mechanisms of action include the inhibition of acetylcholinesterase and the modulation of signaling pathways involved in neuroinflammation and oxidative stress.

Safety and Toxicological Profile

While the therapeutic potential of substituted benzophenones is vast, a thorough understanding of their safety profile is paramount. The toxicity of benzophenones can vary significantly depending on their substitution patterns. Some benzophenone derivatives, particularly those used in sunscreens, have been associated with endocrine-disrupting effects and photoallergic reactions.[11][12] The International Agency for Research on Cancer (IARC) has classified benzophenone itself as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[13][14] Therefore, careful toxicological evaluation is a critical component of the drug development process for any new benzophenone-based therapeutic candidate.

Future Perspectives and Conclusion

The journey of substituted benzophenones from industrial chemicals to promising therapeutic agents is a testament to the power of medicinal chemistry. The ability to rationally design and synthesize derivatives with tailored biological activities has unlocked a treasure trove of therapeutic possibilities. While challenges related to toxicity and off-target effects remain, the future of benzophenone-based drug discovery is bright. Continued exploration of novel substitution patterns, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and effective treatments for a wide range of diseases. The classic benzophenone scaffold, once overlooked, is now poised to become a cornerstone of modern drug discovery.

References

-

A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PubMed Central. [Link]

-

Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed. [Link]

-

MADE SAFE Viewpoint | Chemical Profile: Benzophenone. (2023). MADE SAFE. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed Central. [Link]

-

Safety Review of Benzophenone. (n.d.). Therapeutic Goods Administration (TGA). [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI. [Link]

-

Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2016). Sci Forschen. [Link]

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2019). Frontiers. [Link]

-

Allergy to benzophenones. (n.d.). DermNet. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. (2016). ResearchGate. [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI. [Link]

-

Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. (2007). PubMed. [Link]

-

Design, Synthesis and Anti-Bacterial Activity Evaluation of Indole-Based Benzophenone and Their Derivatives. (2023). DergiPark. [Link]

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). MedChemComm. [Link]

-

Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. (n.d.). ResearchGate. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). National Institutes of Health. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). Semantic Scholar. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). PubMed Central. [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health. [Link]

-

Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor. (2006). ResearchGate. [Link]

-

Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]

-

50% effective concentration (EC50) and 50% cytotoxicity... (n.d.). ResearchGate. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PubMed Central. [Link]

-

Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). National Institutes of Health. [Link]

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]

-

Benzophenone Toxicological Summary. (2023). Minnesota Department of Health. [Link]

-

Benzophenone & Related Compounds. (n.d.). Campaign for Safe Cosmetics. [Link]

-

Is benzophenone safe in skin care? Part 1: Risks to humans. (2022). MDedge. [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Cureus. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed. [Link]

Sources

- 1. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. sciforschenonline.org [sciforschenonline.org]

- 10. researchgate.net [researchgate.net]

- 11. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dermnetnz.org [dermnetnz.org]

- 13. tga.gov.au [tga.gov.au]

- 14. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of Pyrrolidinomethyl Benzophenones

For the attention of researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrrolidinomethyl benzophenones. As a class of compounds, benzophenones are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an aminoalkyl group, such as pyrrolidinomethyl, through the Mannich reaction, offers a powerful method to modulate the pharmacological profile of the parent benzophenone scaffold. This document will dissect the nuances of this chemical modification, offering insights into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function.

The Benzophenone Core: A Privileged Scaffold

The benzophenone framework, consisting of two phenyl rings connected by a carbonyl group, is a versatile template for drug design. Its prevalence in natural products and synthetic drugs underscores its significance.[1] The biological activity of benzophenone derivatives is profoundly influenced by the substitution pattern on the aryl rings.[1] Modifications to these rings can alter the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.

The Mannich Reaction: Introducing the Pyrrolidinomethyl Moiety

A key synthetic route to pyrrolidinomethyl benzophenones is the Mannich reaction. This three-component condensation involves a compound with an active hydrogen (in this case, a hydroxybenzophenone), formaldehyde, and a secondary amine (pyrrolidine).[2] This reaction is a cornerstone in medicinal chemistry for the synthesis of β-amino ketones, known as Mannich bases.[3]

The general mechanism involves the formation of an Eschenmoser's salt-like intermediate from formaldehyde and pyrrolidine, which then undergoes electrophilic attack by the electron-rich aromatic ring of the hydroxybenzophenone.

Visualizing the Synthesis: The Mannich Reaction

Caption: General scheme of the Mannich reaction for the synthesis of pyrrolidinomethyl benzophenones.

Structure-Activity Relationship (SAR) of Pyrrolidinomethyl Benzophenones

While comprehensive SAR studies specifically on a wide range of pyrrolidinomethyl benzophenones are limited in the public domain, valuable insights can be gleaned from the broader class of benzophenone Mannich bases. The biological activity of these compounds is a delicate balance of the properties of the benzophenone core and the appended aminoalkyl group.

The Role of the Pyrrolidinomethyl Group

The introduction of the pyrrolidinomethyl moiety significantly alters the physicochemical properties of the parent benzophenone. The basic nitrogen atom of the pyrrolidine ring allows for protonation at physiological pH, which can be crucial for target engagement, particularly through ionic interactions. The lipophilicity of the molecule is also modified, which can impact its ability to cross cell membranes and reach its target.

Substitution on the Benzophenone Core

The nature and position of substituents on the benzophenone's phenyl rings are critical determinants of biological activity.

-

Electron-donating and withdrawing groups: The electronic nature of the substituents can influence the reactivity of the carbonyl group and the overall electron distribution of the molecule. For instance, electron-donating groups like methoxy (-OCH3) can enhance the electron density of the aromatic rings, potentially affecting π-π stacking interactions with biological targets.

-

Halogens: Halogen atoms such as chlorine (-Cl) and fluorine (-F) can modulate the lipophilicity and metabolic stability of the compound. Their position on the ring can significantly impact activity.

-

Steric hindrance: The size and position of substituents can introduce steric hindrance, which may either promote or hinder binding to a target protein, leading to increased selectivity or reduced potency.

Visualizing the SAR: Key Structural Features

Caption: Conceptual overview of the key structural elements influencing the biological activity of pyrrolidinomethyl benzophenones.

Biological Activities of Pyrrolidinomethyl Benzophenones and Related Mannich Bases

Benzophenone Mannich bases have been investigated for a variety of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of benzophenone derivatives. The introduction of an aminoalkyl group can enhance this activity. For example, certain amine-containing benzophenone analogues have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] This effect is often attributed to the inhibition of key signaling pathways, such as the p38 MAP kinase pathway.[3]

Anticancer Activity

The cytotoxic effects of benzophenone Mannich bases against various cancer cell lines have been reported.[4] The proposed mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The specific substitution pattern on the benzophenone core and the nature of the amino group are critical for potent anticancer activity.[4]

Experimental Protocols

General Procedure for the Synthesis of Pyrrolidinomethyl Benzophenones via Mannich Reaction

The following is a representative, self-validating protocol for the synthesis of a pyrrolidinomethyl benzophenone, based on established methodologies for Mannich reactions.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting hydroxybenzophenone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

Step 2: Addition of Reagents

-

To this solution, add an aqueous solution of formaldehyde (1.1 eq.) followed by the dropwise addition of pyrrolidine (1.1 eq.).

Step 3: Reaction

-

Stir the reaction mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure pyrrolidinomethyl benzophenone.

Visualizing the Workflow: Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of pyrrolidinomethyl benzophenones.

Conclusion and Future Directions

The pyrrolidinomethyl benzophenone scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse libraries of compounds for biological screening. While the existing literature on related Mannich bases provides a solid foundation for understanding their SAR, more focused studies on pyrrolidinomethyl derivatives are needed to fully elucidate the specific contributions of the pyrrolidine ring to biological activity. Future research should aim to systematically explore the substitution patterns on both the benzophenone core and the pyrrolidine moiety to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

-

Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of amine-containing benzophenone analogues as potential anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7029-7032. [Link]

-

Dimmock, J. R., et al. (1998). Cytotoxic analogues of 2-benzylidene-1-tetralone and related Mannich bases. Journal of Medicinal Chemistry, 41(21), 4004-4011. [Link]

- Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of Mannich bases. Current Medicinal Chemistry, 4(1), 1-22.

-

Patel, K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 10(12), 1745-1773. [Link]

-

Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. [Link]

Sources

The Enigmatic Profile of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone: A Technical Guide to Its Origins and Postulated Significance

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling a Synthetic Enigma

In the vast landscape of medicinal chemistry, some molecules emerge as well-documented therapeutic agents, while others remain as enigmatic research chemicals or pivotal synthetic intermediates. 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone falls into the latter category. While its constituent parts—the dichlorinated benzophenone scaffold and the pyrrolidinomethyl moiety—are well-represented in the annals of drug discovery, this specific combination has a limited public-facing history. This technical guide, therefore, ventures into a comprehensive exploration of its likely origins, postulated synthesis, and potential biological relevance, drawing upon the established principles of medicinal chemistry and the known properties of its structural relatives. For the discerning researcher, this document serves not as a definitive history, but as a roadmap for potential investigation and a testament to the predictive power of structure-activity relationships.

Part 1: Deconstructing the Core - A History of the Benzophenone Scaffold and the Rise of Aminomethyl Derivatives

The story of this compound begins with the foundational chemistry of its parent structure, benzophenone. First synthesized in the 19th century, benzophenone itself is a simple diaromatic ketone.[1] However, its true value in the pharmaceutical sciences lies in its versatility as a scaffold for a vast array of derivatives with diverse biological activities.[2]

The benzophenone framework has been a cornerstone in the development of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, and drugs for neurodegenerative diseases such as tolcapone for Parkinson's disease.[2] The inherent photochemical properties of benzophenones also led to their use as photosensitizers and UV filters in sunscreens.[2]

The introduction of an aminomethyl group, such as the pyrrolidinomethyl moiety, onto the benzophenone scaffold represents a significant evolution in the medicinal chemistry of this class. The synthesis of such nitrogen-containing benzophenone analogues gained traction in the early 21st century.[1] This structural modification is often achieved through the robust and versatile Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a secondary amine like pyrrolidine.[1] The addition of this basic amino group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, facilitating interactions with biological targets, and opening new avenues for therapeutic applications.

Part 2: The Genesis of a Molecule - A Postulated Synthetic Pathway

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Methyl-2',4'-dichlorobenzophenone

The initial step would likely involve the Friedel-Crafts acylation of toluene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Experimental Protocol: Synthesis of 4-Methyl-2',4'-dichlorobenzophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in dichloromethane to the flask, followed by the dropwise addition of toluene (1.2 equivalents).

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Methyl-2',4'-dichlorobenzophenone.

Step 2: Benzylic Bromination and Subsequent Nucleophilic Substitution

A more plausible and controllable multi-step alternative to a direct Mannich reaction on the benzophenone core involves the functionalization of the methyl group on the previously synthesized 4-Methyl-2',4'-dichlorobenzophenone. This would proceed via a radical bromination followed by nucleophilic substitution with pyrrolidine.

Hypothetical Experimental Protocol: Synthesis of 2,4-Dichloro-4'-(bromomethyl)benzophenone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4-Methyl-2',4'-dichlorobenzophenone (1.0 equivalent) in a suitable solvent like carbon tetrachloride.

-

Initiation of Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Reaction Progression: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude 2,4-Dichloro-4'-(bromomethyl)benzophenone can be purified by recrystallization or column chromatography.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2,4-Dichloro-4'-(bromomethyl)benzophenone (1.0 equivalent) in a polar aprotic solvent such as acetonitrile.

-

Nucleophilic Substitution: Add pyrrolidine (2.0 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine. After drying and concentration, the final product, this compound, can be purified by column chromatography.

Visualization of the Postulated Synthetic Pathway

Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway.

Part 4: Future Directions and Conclusion

This compound stands as a molecule of untapped potential. While its specific discovery and history remain to be fully elucidated in the public domain, the foundational principles of medicinal chemistry provide a strong basis for postulating its synthesis and potential biological activities. The convergence of a dichlorinated benzophenone core with a pyrrolidinomethyl group suggests a compound designed to leverage the known pharmacological benefits of both moieties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for biological activity. Based on the analysis presented in this guide, initial investigations into its CNS and anti-inflammatory properties would be a logical starting point. The elucidation of its precise mechanism of action and its interaction with specific biological targets will be crucial in determining its potential as a lead compound for drug discovery.

This technical guide has aimed to provide a comprehensive, albeit inferential, overview of this compound. For the dedicated researcher, the lack of existing data represents not a void, but an opportunity for novel discovery.

References

-

Hirai, K., Fujishita, T., Ishiba, T., Sugimoto, H., Matsutani, S., Tsukinoki, Y., & Hirose, K. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466–1473. [Link]

-

Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1829–1853. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21469-21478. [Link]

-

Khanum, S. A., Shashikanth, S., Venu, T. D., Naveen, S., Firdouse, A., Sridhar, M. A., & Prasad, J. S. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505–3514. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Purification of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis and purification of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 62290-89-5). This compound serves as a valuable intermediate in medicinal chemistry and materials science. The described synthetic pathway is a robust three-step process commencing with a Friedel-Crafts acylation to form the benzophenone core, followed by a selective benzylic bromination, and concluding with a nucleophilic substitution to introduce the pyrrolidinomethyl moiety. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Detailed protocols for chromatographic and recrystallization-based purification are provided, alongside essential safety precautions and methods for analytical characterization.

Introduction and Synthetic Strategy

This compound is a polysubstituted diarylketone. The benzophenone scaffold is a privileged structure in drug discovery, and functionalized derivatives are frequently investigated for a range of biological activities. The synthesis of this specific target molecule presents a multi-stage challenge requiring precise control over regioselectivity and reaction conditions.

The chosen synthetic strategy is designed for reliability and scalability, proceeding through three distinct chemical transformations:

-

Friedel-Crafts Acylation: The synthesis initiates with the electrophilic aromatic substitution reaction between 1,3-dichlorobenzene and 4-methylbenzoyl chloride.[1][2] This reaction, catalyzed by the strong Lewis acid aluminum chloride (AlCl₃), selectively forms the 2,4-dichloro-4'-methylbenzophenone intermediate.[3][4]

-

Benzylic Bromination: The methyl group of the intermediate is then functionalized via a radical-mediated bromination using N-Bromosuccinimide (NBS), affording the reactive benzyl bromide derivative.

-

Nucleophilic Substitution: The final step involves the displacement of the benzylic bromide by pyrrolidine, a secondary amine, to yield the target compound, this compound.

This application note provides a detailed methodology for each step, followed by robust purification and characterization protocols.

Overall Reaction Scheme:

Step 1: Friedel-Crafts Acylation

1,3-Dichlorobenzene + 4-Methylbenzoyl chloride --(AlCl₃)--> 2,4-Dichloro-4'-methylbenzophenone

Step 2: Benzylic Bromination

2,4-Dichloro-4'-methylbenzophenone + NBS --(Initiator)--> 2,4-Dichloro-4'-(bromomethyl)benzophenone

Step 3: Nucleophilic Substitution

2,4-Dichloro-4'-(bromomethyl)benzophenone + Pyrrolidine --> this compound

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Dichlorobenzene | Reagent Grade, ≥99% | Sigma-Aldrich | |

| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich | |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99.99% | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | |

| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Recrystallize from water if necessary. |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator. |

| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | Caution: Highly toxic and carcinogenic. Use in a certified chemical fume hood. |

| Pyrrolidine | ≥99% | Sigma-Aldrich | |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Used as an acid scavenger. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | |

| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab-prepared | |

| Brine | Saturated aqueous NaCl | Lab-prepared | |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |

| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |

| Ethanol | 200 Proof, Anhydrous | Decon Labs | For recrystallization. |

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

-

Standard laboratory glassware and filtration apparatus

Step-by-Step Synthesis Protocol

Step A: Synthesis of 2,4-Dichloro-4'-methylbenzophenone (Friedel-Crafts Acylation)

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a rubber septum. Purge the system with dry nitrogen gas.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol). Carefully add 150 mL of anhydrous dichloromethane (DCM).

-

Acyl Chloride Addition: In a separate dry flask, dissolve 4-methylbenzoyl chloride (38.6 g, 0.25 mol) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture will form a colored complex.

-

Arene Addition: Following the complete addition of the acyl chloride, add 1,3-dichlorobenzene (36.7 g, 0.25 mol) dropwise via syringe over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Quenching: After the reaction is complete, cool the flask in an ice bath to 0 °C. Very slowly and carefully, quench the reaction by adding 100 g of crushed ice, followed by the dropwise addition of 50 mL of concentrated HCl.

-

Causality Note: The aqueous workup is critical to decompose the aluminum chloride-ketone complex and hydrolyze any remaining AlCl₃.[2] This liberates the desired ketone product.

-

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers, wash with saturated NaHCO₃ solution (2 x 100 mL), then with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step B: Synthesis of 2,4-Dichloro-4'-(bromomethyl)benzophenone (Radical Bromination)

-

Setup: In a 500 mL round-bottom flask, dissolve the crude 2,4-dichloro-4'-methylbenzophenone (assuming ~0.25 mol theoretical yield) in 250 mL of anhydrous carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (48.9 g, 0.275 mol) and a catalytic amount of AIBN (2.0 g, 12 mmol).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a reflux condenser. The use of a photoflood lamp to initiate the reaction is often beneficial. Maintain reflux for 3-4 hours or until TLC analysis shows consumption of the starting material.

-

Causality Note: The reaction proceeds via a free-radical chain mechanism. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen from NBS. The resulting bromine radical then abstracts a benzylic hydrogen from the methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzyl radical.

-

-

Work-up: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude brominated product is often used directly in the next step without further purification.

Step C: Synthesis of this compound

-

Setup: Dissolve the crude 2,4-dichloro-4'-(bromomethyl)benzophenone in 250 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.

-

Amine Addition: Add triethylamine (30.4 g, 0.30 mol) to the solution, followed by the dropwise addition of pyrrolidine (21.3 g, 0.30 mol).

-

Causality Note: Pyrrolidine acts as the nucleophile, displacing the bromide in an Sₙ2 reaction. Triethylamine is a non-nucleophilic base used to scavenge the HBr formed, preventing the protonation of pyrrolidine which would render it non-nucleophilic.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting bromide is consumed.

-

Work-up: Quench the reaction by adding 100 mL of water. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Purification Protocols

The crude product typically requires purification to achieve high purity suitable for research applications.

Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica until a free-flowing powder is obtained. Remove the solvent completely using a rotary evaporator.

-

Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., 100% hexanes).

-

Loading and Elution: Carefully load the dried sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 30%). Use a small amount of triethylamine (~0.5%) in the eluent to prevent the amine product from streaking on the acidic silica gel.

-

Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification by Recrystallization

For products of sufficient purity after chromatography, recrystallization can be used to obtain crystalline material.

-

Solvent Selection: A common solvent system for benzophenone derivatives is an ethanol/water mixture.[5]

-

Procedure: Dissolve the product in a minimal amount of hot ethanol. To the hot, stirred solution, add water dropwise until the solution becomes faintly turbid.

-

Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in vacuo.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[6][7] All operations should be performed in a certified chemical fume hood.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in an inert, dry atmosphere.

-

1,3-Dichlorobenzene: Harmful if swallowed or inhaled and may cause organ damage.[8]

-

Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally damaging. Substitute with a less hazardous solvent like cyclohexane if possible, although reaction efficiency may vary.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust.

-

Pyrrolidine: Flammable, corrosive, and toxic. Handle with care.

Consult the Safety Data Sheet (SDS) for each reagent before use.[6][8][9]

Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of the target compound.

References

- European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from European Patent Office website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED687a81gRoUeVO-gQvUfzc6yBl7_2SXAvhIu6JcaD-MdELhIVd4RqRqPkusZgltRlvumGukbdF-NgpGe_hWiw60-jNbWvvMGUxSeRUOxtOssHAIjdPbFSTGa9STMd50UN9RuO0HQOoIilT-vFezdAnhSnei_aKaCmTXQWwHA-Jr8iAoBVm21vYQLA00EX9YA==]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6m5T81NHnFqFFyBkgAj28J3ClA_n6uqQrcRTiQrtdvFG_LuSVAcu5fUNSCp_upZpGOaN6NaBJqH0o84kwpG1ZyGoRmv9y8fU2_NNLphHdi4OKIo80nonV0N_FpREr-rCynsVERSCOu3-Vf4=]

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqYE5tqC1v3IT4GuN3_cqcjukhks6VARLhffmgb4ULI3kcyPdk3JMbxQdIy2qXk8xDvqXYfw3zRW4FBjzYNf5xNtJRSjoe3ylw_U1KLvYIhiNaDb1pAWSDJusjsnjXKaOocbOfE-ojDN34b1B5DFxclmILVMFXBnpkFs4=]

- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOEZYmgnz3tqRG7TUhn9pe7jrqUSooV9LspfOx06qnN91yyDyeGbHw6HxsP2rQW_2sjPvfatR2rfqHKUS_Y6bYbYgQvRgCY5Bjtwkt_lGX1Sc845v4VQ8kZ2no5-jjWDAK85t-nUYZxcWq8dZrTYAwIxmC33foJSk=]

- Google Patents. (n.d.). CN1422838A - Purification method of benzophenone. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYKx1JWHc72RDE6VnDuJEQ9uh9viPQi-lO9CZt3THCYkmxce8g73XLTJNeT0pT-fEZhv4ZY6MY__YvswTbUQcvfo6nlETCc4BhX4hSVv_3M00HcPOaYPd9EABH13xLw-9KIjDBkuAl6aQ=]

- JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from jove.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf4hPaPkrMFnHMooTB4jAtgapDvQr7i-CtXeFYu7I0ZgX65w_oSndhbQQ0vCiqN06WWr-Kr0C3nGMCNObSewdaiCf_IYEEzwFU0eAYv9KE0FxvhSYh4nEubodPoH7LemjbNUZqM3_WWh_eeMKVMsNSwCG_-kTyY7DldFzyxEPfym8aDFsUd0JrMysguuPkdzT8277fAP2V5l3PbZicx4A8EJQ7rpSLIkQv5yTxDeXKBg==]

- Amazon AWS. (n.d.). 2,4-D / LV4 SAFETY DATA SHEET. Retrieved from s3.amazonaws.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN3ZX6p02y7pv4JBHmXC2O_3igtvmV3vMk4QI-nDDL9BsGMt3FhuA7gjyY7nIi0tKwIEcnXgJK4ivGM6tBLCW-ekFHtLKpOyhxbotaOqyhTgWK3Qkd9jULQQCdR3gx2EVB3WznT_dkD_U5py5zM1fVUjpUOJ484wRpDX__VwhAXxJO5OR0COd2KG_ZSXpC]

- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0BWSTYk_tYB44JYjS-Cbk6wVBaGsqHA13dlzPcQFJ04X-yEi1AkrfAbf32h0AxHmMw51pHnGnH6ao4aniZwh0JgRzE6Ojr6JCO5l7t99see-UNxuVzzvnaEg53YFuQ9v3Kl3J_7BDcI2jFV4qejH0_jkwLhSE4NiQoYVIilW9v3jzT_h75nBTfmIqSgPPO03tSJF9ixLLqm1kVCMdLb0BXaQo2X6ZaE1CGWw-_KQ9yWoLkgeoEKuDyNR5RNPmfTLqr5TrRqNQQ_6VE4DBm_o24qm67RA_AI-qVND_LkMh5iZv21lBjV5LUjmUtsu7ieDUCcbxhlXrdU9HWqDfnDk8TegAnnDRSNkuEP_o5BU1zXXPpd6WcUTN2EXGhp8GX0JvCf0FBw==]

- PBI Gordon Corporation. (2016, October 11). SAFETY DATA SHEET. Retrieved from pbigordon.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF59K_Z0a84xCpZhpOIq2tRmDMgr94tMKrQVecGvARxK2_aqkHCWoFom3z8yxlmvWa-FCgYtvQT8dqGUnP201P6kuB4Jr6zOPKacZDeAjdbcNPp9psOPfp-xR5-EnZuYg7PrsPFA4HoksDFNw==]

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG9Vp34ZK-AdNT10GDBQYXIM9baYcOSUNwjINDNArjFMzPS-x-lcM2xp_r_15KVp3ORcdu-vYIdgpp_D52GmIKoTU8NTUuCE5sduDGH3kdSbxo2q-Txwkj2vLvXzy_msLhvFcaC3M=]

- Farmers Business Network. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from fbn.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9rJuxRBZORFVmvjQ0OyOjRvItKYPMmGioetueT_9iS5v22DcL4lXrbx_U7fLn-zXmQsmy9lMVfOcSyvfUQ75taPUZ39zAiqINrJThJC6zc2Y41cY6B9JYimIK6bXtrq0CjCE=]

- Ragan and Massey, Inc. (2015, May 1). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet. Retrieved from raganandmassey.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDhgal9ISZmI-m8Cl07kCfYMywtWp7_zwmJ5GahYmVHugBsGMg92ZJ7RIyQyS0NMqa0LwHAMXkKONm5_oQ-EppQqBqU9QonvLQm7BpPcDHxUzalqHYZUvMWgWCevQJaSLTQj0VCifG5TgOJGCHJvrrhn-CCCkWi2427_LEr9xIMzf2vbE7kdshU41sTL4eq8WRFRDL4w==]

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]